

# Application Note: Dosage and Administration of Rapamycin (Sirolimus) in Mouse Models

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] The mTOR protein is a core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Rapamycin primarily inhibits the mTORC1 complex.[2][3] Its central role in the mTOR signaling pathway has established it as an invaluable tool in diverse research areas, including aging, cancer, immunology, and neurological diseases.[1][4][5] The efficacy and translational relevance of preclinical studies using rapamycin in mouse models are critically dependent on the dosage, route of administration, and experimental design.

This document provides a comprehensive overview of commonly used dosages, detailed administration protocols, and key signaling pathway information to guide researchers in designing and executing robust in vivo studies with rapamycin.

## **Data Presentation: Quantitative Summary**

The selection of a dosage regimen depends heavily on the research question, mouse strain, and desired therapeutic window. The following tables summarize quantitative data compiled from various studies to facilitate comparison.





Table 1: Rapamycin Dosage and Administration in Mouse Models for Various Applications



Applicati on Area	Mouse Strain	Administr ation Route	Dosage Range	Dosing Frequenc y	Vehicle/F ormulatio n	Key Findings & Notes
Longevity/ Aging	UMHET3	Dietary (eRapa)	14 ppm (~2.24 mg/kg/day)	Continuous , starting at 600 days of age	Encapsulat ed in chow	First study to show lifespan extension in wild-type mice.[6]
Longevity/ Aging	C57BL/6	Intraperiton eal (IP)	2 mg/kg or 8 mg/kg	Daily or intermittent (e.g., every 5 days)	5% PEG 400, 5% Tween 80 in saline	Intermittent IP injection starting at 20 months extended lifespan in female mice.[7][8]
Longevity/ Aging	Genetically heterogene ous mice	Dietary (eRapa)	42 ppm (~7 mg/kg/day)	Continuous or intermittent (1 month on/off)	Encapsulat ed in chow	Continuous treatment from 20 months of age extended lifespan in both sexes. [8][9]
Obesity/Me tabolism	C57BL/6 on High- Fat Diet (HFD)	Intraperiton eal (IP)	1.5 mg/kg	3 times a week, every other week	Not specified	Completely prevented weight gain on HFD, whereas oral gavage was



						ineffective. [10]
Cancer (Prostate)	Pten- knockout	Oral (nanoformu lation)	0.1 and 0.5 mg/kg	Not specified	"Rapatar" nanoformul ation	Low-dose showed superior efficacy in preventing prostate cancer compared to high-dose.[3]
Cancer (Spontane ous)	p53-/-	Oral Gavage	0.5 mg/kg/day	5 days on, 9 days off	Nanopartic ulate micelles ("Rapatar")	Delayed carcinogen esis and extended mean lifespan by 30%.[3][11]
Mitochondr ial Disease	Ndufs4 Knockout	Intraperiton eal (IP)	8 mg/kg	Daily	Not specified	Attenuated disease symptoms and progressio n; more than doubled median survival.

Table 2: Potential Side Effects of Chronic Rapamycin Administration in Mice

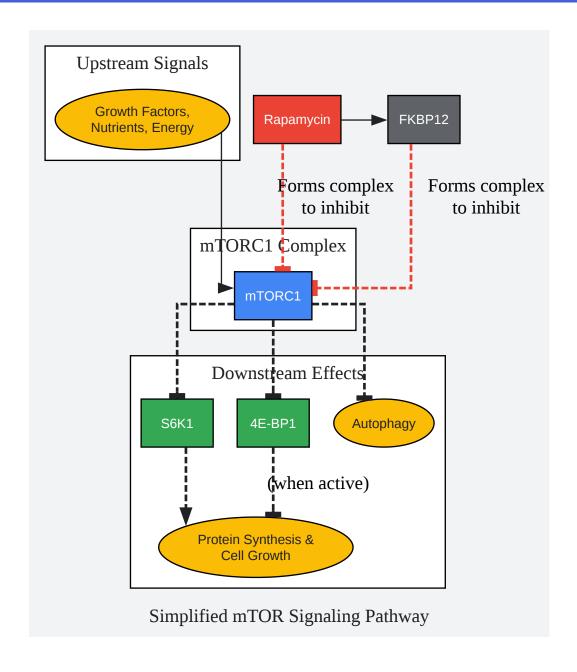


Mouse Model	Dosage	Observation	Outcome
C57BL/6J Mice	14 ppm in diet (chronic)	Glucose tolerance test	Impaired response.[3]
Male UM-HET3 Mice	4.7 - 42 ppm in diet (from 9 months)	Testicular histology	High incidence of testicular degeneration.[3]
BALB/c Mice	1.0 and 5.0 mg/kg/day (IP)	Glucose homeostasis	Erratic blood glucose control in islet allograft model.[3]

# **Key Signaling Pathway: mTOR Inhibition**

The primary mechanism of action of rapamycin is the inhibition of the mTORC1 complex.[1] Upon entering the cell, rapamycin forms a complex with the FK506-binding protein of 12 kDa (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-BP1. This action effectively inhibits protein synthesis and other anabolic processes, leading to reduced cell growth and proliferation.[5]





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Rapamycin inhibits the mTORC1 signaling pathway.

# **Experimental Protocols**

Due to its poor water solubility, rapamycin requires a co-solvent system for in vivo administration via injection or gavage.[3]

## **Protocol 1: Intraperitoneal (IP) Injection**

## Methodological & Application





IP injection allows for precise dosing and results in high bioavailability.[1][10] However, it is invasive and can cause stress and peritoneal irritation.[1]

#### Materials:

- Rapamycin powder
- 100% Ethanol
- PEG 400 (Polyethylene glycol 400)
- Tween 80 (Polysorbate 80)
- Sterile Phosphate-Buffered Saline (PBS) or sterile water
- Sterile microcentrifuge tubes and syringes with 27-gauge needles
- 0.22 μm syringe filter

#### Procedure:

- Stock Solution Preparation: Aseptically dissolve rapamycin powder in 100% ethanol to create
  a concentrated stock solution (e.g., 50 mg/mL).[1] Vortex thoroughly to ensure complete
  dissolution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
- Vehicle Preparation: Prepare a vehicle solution consisting of 5% PEG 400 and 5% Tween 80 in sterile water or PBS.[1][13]
- Working Solution Preparation: On the day of injection, thaw an aliquot of the rapamycin stock. Dilute the stock solution in the prepared vehicle to the final desired concentration (e.g., 1 mg/mL).[1] Vortex until the solution is clear and homogenous.
- Sterilization: Sterile-filter the final working solution using a 0.22 μm syringe filter before injection.[13]
- Administration:
  - Properly restrain the mouse by scruffing the neck to expose the abdomen.[1]



- Tilt the mouse with its head slightly lower than its body.[1]
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the rapamycin solution slowly. The typical injection volume for a mouse is 100-200
   μL.[13]
- Return the mouse to its cage and monitor for any signs of distress.[1]

## **Protocol 2: Oral Gavage**

Oral gavage is a common alternative to injection, though bioavailability may be lower.[1][10]

#### Materials:

- Rapamycin powder
- Vehicle (e.g., 0.5% methylcellulose or 0.2% carboxymethyl cellulose)[1]
- Sterile water
- Mortar and pestle or homogenizer
- Oral gavage needles (straight or curved)

#### Procedure:

- Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of methylcellulose in 100 mL of sterile water.[1][13]
- Suspension Preparation:
  - Weigh the required amount of rapamycin powder.[13]
  - Using a mortar and pestle, triturate the powder with a small amount of the vehicle to create a smooth paste.[13]







 Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.[13]

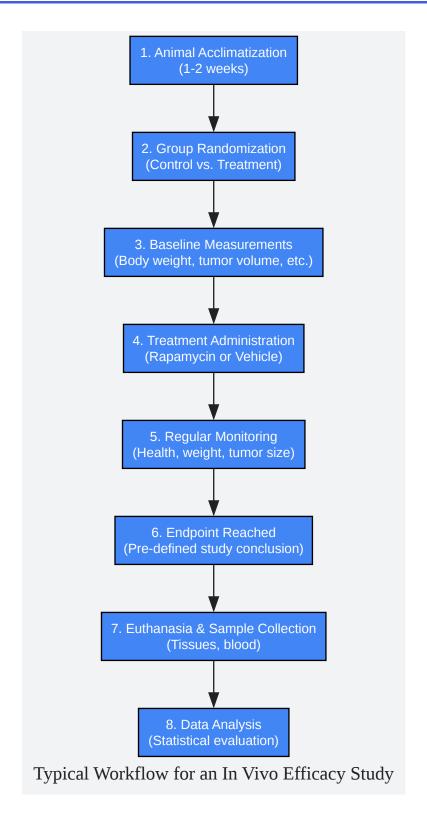
### Administration:

- Properly restrain the mouse.[1]
- Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
- Slowly administer the suspension.
- Return the mouse to its cage and monitor for any signs of distress.

## **Experimental Workflow**

A typical in vivo study involving rapamycin follows a structured workflow to ensure reproducibility and ethical treatment of animals.





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A typical workflow for an in vivo study.



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